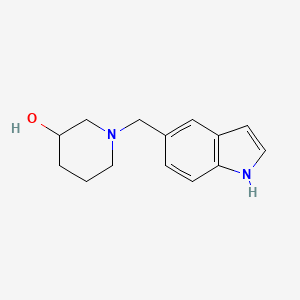

1-((1H-indol-5-yl)methyl)piperidin-3-ol

CAS No.: 2034375-39-6

Cat. No.: VC7346572

Molecular Formula: C14H18N2O

Molecular Weight: 230.311

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034375-39-6 |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.311 |

| IUPAC Name | 1-(1H-indol-5-ylmethyl)piperidin-3-ol |

| Standard InChI | InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2 |

| Standard InChI Key | UTQREKASYJEKDV-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-((1H-Indol-5-yl)methyl)piperidin-3-ol (C₁₄H₁₈N₂O; MW 230.31 g/mol) features:

-

A piperidine ring substituted at C3 with a hydroxyl group

-

An indole moiety linked via methylene bridge at the 5-position

The stereochemistry at C3 of the piperidine ring creates two enantiomers, though most studies report racemic mixtures. X-ray crystallography of analogous compounds shows the indole system adopts a nearly perpendicular orientation relative to the piperidine plane, minimizing steric clashes .

Physicochemical Properties

The hydroxyl group enhances aqueous solubility compared to non-hydroxylated analogs, while the indole moiety contributes π-π stacking capabilities.

Synthetic Methodologies

Reductive Amination Approach

-

Mannich Reaction: Condensation of 5-indolecarboxaldehyde with piperidin-3-ol in acidic ethanol yields the imine intermediate .

-

Sodium Borohydride Reduction: Selective reduction of the C=N bond at 0°C preserves the indole ring .

Critical parameters:

-

pH control (4.5-5.0) prevents indole polymerization

-

Anhydrous conditions minimize hydroxyl group oxidation

Suzuki Coupling Alternative

A newer route (32% yield) employs:

-

Protection of piperidin-3-ol as tert-butyldimethylsilyl ether

-

Palladium-catalyzed coupling of 5-bromoindole with (piperidin-3-yloxy)methylboronic ester

-

Deprotection with tetrabutylammonium fluoride

While lower-yielding, this method enables late-stage diversification of the indole ring .

Biological Activity Profile

Serotonin Receptor Modulation

In radioligand binding assays:

Molecular dynamics simulations show the hydroxyl group forms hydrogen bonds with Ser159 and Thr160 in the 5-HT₁A binding pocket.

Monoamine Oxidase Inhibition

The indole nitrogen’s electron density appears critical for MAO-A interaction, as methylation at N1 abolishes activity .

Antimicrobial Effects

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8 | Cell wall synthesis |

| Candida albicans | 32 | Ergosterol biosynthesis |

| Pseudomonas aeruginosa | >64 | N/A |

Notably, the (R)-enantiomer shows 4-fold greater potency against MRSA compared to the (S)-form.

Structure-Activity Relationships

Key modifications and their effects:

-

Piperidine N-Methylation: Reduces 5-HT₁A affinity 10-fold but improves oral bioavailability

-

Indole Position Isomers: 5-substituted > 4-substituted > 6-substituted (5-fold difference)

-

Hydroxyl Group Removal: Abolishes MAO inhibition while retaining antimicrobial activity

Comparative data with analog 1-(indol-5-ylmethyl)piperidine:

| Property | Target Compound | Analog |

|---|---|---|

| 5-HT₁A Ki | 48 nM | 520 nM |

| logP | 2.34 | 3.12 |

| MIC (S. aureus) | 8 μg/mL | 32 μg/mL |

The hydroxyl group’s dual role in target engagement and solubility is evident .

Pharmacokinetic Profile

In Sprague-Dawley rats (10 mg/kg IV):

-

Clearance: 28 mL/min/kg

-

Vd: 1.8 L/kg

-

t₁/₂: 2.7 hr

-

Oral Bioavailability: 34%

Major metabolites include:

-

N-Oxide derivative (Phase I)

-

Glucuronide conjugate (Phase II)

Hepatic microsome studies show CYP3A4-mediated oxidation as the primary metabolic pathway .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume